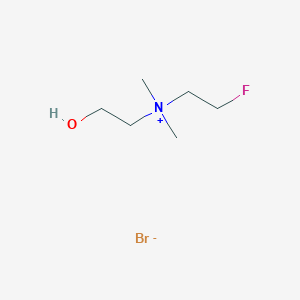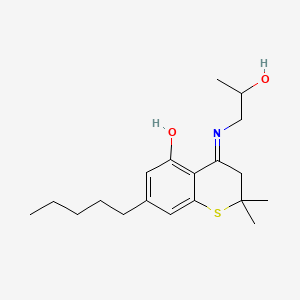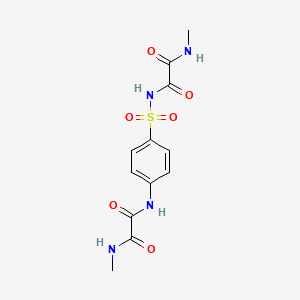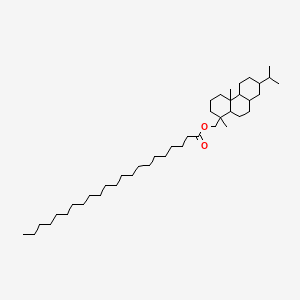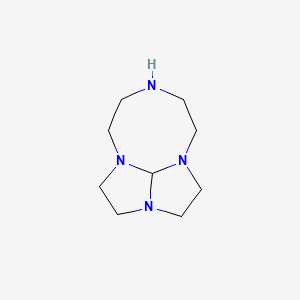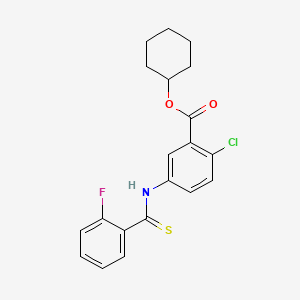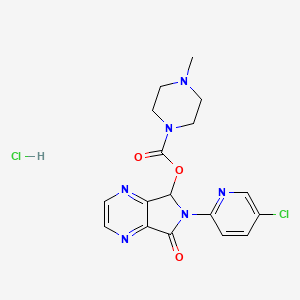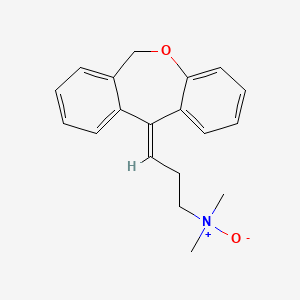
Doxepin M(N-oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxepin M(N-oxide) is a derivative of doxepin, a tricyclic antidepressant. The compound has the molecular formula C19H21NO2 and a molecular weight of 295.3755 g/mol . Doxepin M(N-oxide) is known for its pharmacological properties, particularly in the treatment of depression and anxiety disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Doxepin M(N-oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Doxepin N-oxide glucuronide: Formed through glucuronidation reactions.
Reduced doxepin: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Doxepin M(N-oxide) has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of drug delivery systems, particularly in nanoparticle formulations.
Wirkmechanismus
The mechanism of action of Doxepin M(N-oxide) involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety . Additionally, the compound acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: Known for its use in treating obsessive-compulsive disorder.
Citalopram-N-oxide: A metabolite of citalopram with similar antidepressant effects.
Uniqueness
Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .
Eigenschaften
CAS-Nummer |
131523-92-7 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
InChI-Schlüssel |
QJCSDPQQGVJGQY-BOPFTXTBSA-N |
Isomerische SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Kanonische SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


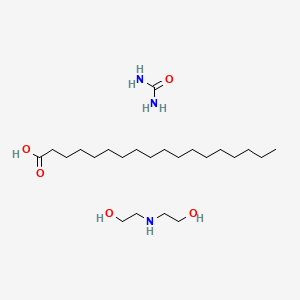
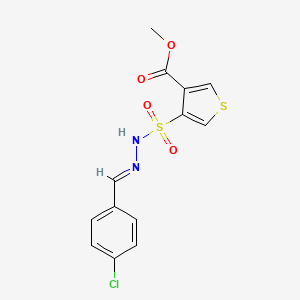

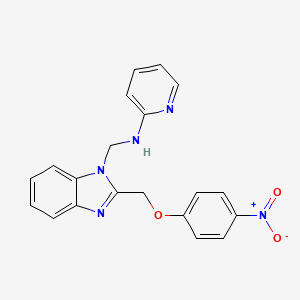
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
